Methyl chlorodifluoroacetate

Overview

Description

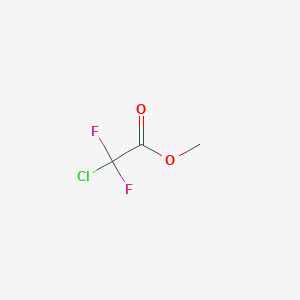

Methyl chlorodifluoroacetate (MCDFA, C₃H₃ClF₂O₂, CAS RN 1514-87-0) is a halogenated ester characterized by a chlorodifluoroacetyl group (–CF₂Cl) bonded to a methoxy (–OCH₃) moiety. This compound is a colorless liquid with a boiling point of 79–81°C and a density of 1.391 g/cm³ . MCDFA is primarily used as a building block in organic synthesis, including the production of pharmaceuticals, pesticides, and flame retardants . Its reactivity stems from the electron-withdrawing effects of the –CF₂Cl group, which influence its chemical and atmospheric behavior.

MCDFA is synthesized via esterification of chlorodifluoroacetic acid with methanol or through halogen-exchange reactions. Industrially, it serves as a precursor for trifluoromethylation reactions, enabling the introduction of fluorine into bioactive molecules . Recent studies highlight its role in synthesizing gem-difluorocyclopropanes via alkali metal halide-mediated decomposition .

Preparation Methods

Conventional Esterification of Chlorodifluoroacetic Acid

The most straightforward method for synthesizing methyl chlorodifluoroacetate involves the acid-catalyzed esterification of chlorodifluoroacetic acid (CF₂ClC(O)OH) with methanol. This approach mirrors traditional esterification processes but requires careful handling of the fluorinated acid due to its corrosive nature and reactivity.

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid by a catalyst (typically concentrated sulfuric acid), followed by nucleophilic attack by methanol to form the ester and water . Key parameters include:

-

Molar ratio : A stoichiometric excess of methanol (1:1.5–2 acid-to-alcohol ratio) ensures higher conversion rates .

-

Temperature : Elevated temperatures (80–120°C) accelerate the reaction but risk side reactions such as decomposition of the fluorinated components .

-

Catalyst loading : Sulfuric acid (1–5 wt%) is standard, though solid acid catalysts (e.g., ion-exchange resins) are explored to simplify purification .

Challenges and Mitigation

-

Acid entrainment : Residual chlorodifluoroacetic acid in the product (up to 15% in conventional batch reactors) complicates neutralization and reduces yield .

-

Energy efficiency : Continuous distillation of water and methanol is critical to shift equilibrium but increases energy consumption .

Reactive Distillation and Fixed-Bed Reactor Systems

Industrial-scale production often employs advanced reactor designs to overcome limitations of batch processes. A notable example is the fixed-bed reactor system described in patent CN104151164A, which optimizes the esterification of chloroacetic acid derivatives . While this patent focuses on methyl chloroacetate, its principles are adaptable to this compound synthesis.

Fixed-Bed Reactor Configuration

-

Catalyst placement : The reactor is loaded with solid acid catalysts (e.g., sulfonated zirconia) to 2/3 of its volume, ensuring efficient contact between vapors and catalytic sites .

-

Temperature control : A jacket-heated reactor maintains temperatures at 80–120°C, balancing reaction rate and catalyst stability .

-

Continuous operation : Methanol and chlorodifluoroacetic acid are fed into the reactor via corrosion-resistant pumps (e.g., peristaltic or diaphragm types), enabling uninterrupted production .

Product Separation and Purification

The reactor output undergoes a two-stage separation process:

-

Primary ester-water separation : Condensed vapors are partitioned into aqueous and organic phases, with water replenishment to enhance phase separation .

-

Secondary purification : The crude ester layer is washed again, yielding this compound with >95% purity before final distillation .

Table 1: Comparison of Conventional vs. Fixed-Bed Esterification

| Parameter | Conventional Batch Reactor | Fixed-Bed Reactor |

|---|---|---|

| Reaction Temperature | 100–120°C | 80–120°C |

| Catalyst | H₂SO₄ (homogeneous) | Solid acid (heterogeneous) |

| Methanol Excess | 50–100% | Stoichiometric |

| Product Purity | 80–85% | >95% |

| Energy Consumption | High | Moderate |

Synthesis via Chlorodifluoroacetyl Chloride

An alternative route involves the reaction of chlorodifluoroacetyl chloride (CF₂ClC(O)Cl) with methanol. This method bypasses equilibrium limitations and offers faster kinetics:

2\text{ClC(O)Cl} + \text{CH}3\text{OH} \rightarrow \text{CF}2\text{ClC(O)OCH}3 + \text{HCl}

Advantages and Drawbacks

-

Yield : Near-quantitative conversion under anhydrous conditions.

-

Byproduct management : HCl gas requires scrubbing or neutralization, adding operational complexity.

-

Substrate availability : Chlorodifluoroacetyl chloride is costlier than the parent acid, limiting industrial adoption.

Emerging Methods and Catalytic Innovations

Recent research explores catalytic systems to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions: Methyl chlorodifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form chlorodifluoroacetic acid.

Reduction Reactions: It can be reduced to form difluoroacetic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include various substituted difluoroacetates.

Oxidation: The major product is chlorodifluoroacetic acid.

Reduction: The major products are difluoroacetic acid derivatives.

Scientific Research Applications

Organic Synthesis

Methyl chlorodifluoroacetate serves as a crucial building block in the synthesis of various organic compounds. Its utility in trifluoromethylation reactions is particularly noteworthy.

Trifluoromethylation Agent

- MCDFA is used in the trifluoromethylation of aryl iodides, facilitating the introduction of trifluoromethyl groups into organic molecules. This process has been optimized for large-scale synthesis, demonstrating both safety and economic viability .

Synthesis of Fluorinated Compounds

- MCDFA is employed to synthesize gem-difluorocyclopropanes through its decomposition in the presence of alkali metal halides. This reaction has been studied extensively, highlighting MCDFA's role as a precursor for complex fluorinated structures .

Environmental Chemistry

MCDFA's atmospheric behavior and reactivity have been subjects of significant research due to its implications for environmental science.

Kinetics and Reaction Mechanisms

- Studies have measured the rate coefficients for the reactions of MCDFA with chlorine atoms, revealing that it undergoes rapid reactions leading to the formation of chlorodifluoroacetic acid and carbon monoxide. The Arrhenius expression for this reaction has been established as:

This indicates that MCDFA reacts significantly under atmospheric conditions, contributing to its environmental fate .

Product Yields

- The yields from the chlorination reactions involving MCDFA show that approximately 34% of chlorodifluoroacetic acid is produced alongside carbon monoxide, underscoring its role as a source of these compounds in the atmosphere .

Chemical Reagent

MCDFA is utilized as a reagent in various chemical transformations, particularly in difluoromethylation processes.

Difluoromethylation Reactions

- It has been successfully applied in difluoromethylation protocols for thiols and other functional groups, showcasing its versatility as a reagent that can introduce difluoromethyl groups into target molecules .

Data Table: Summary of Applications

Case Study 1: Trifluoromethylation on Kilogram Scale

A study demonstrated the use of MCDFA in a safe and economical trifluoromethylation process on a kilogram scale. The methodology emphasized using MCDFA with potassium fluoride and copper iodide, achieving high yields while minimizing risks associated with handling more hazardous reagents .

Case Study 2: Atmospheric Fate Analysis

Research focused on understanding the atmospheric sink of MCDFA revealed its rapid reaction with hydroxyl radicals, contributing to its degradation and influencing atmospheric chemistry models. This study provided insights into how MCDFA behaves under natural conditions and its potential environmental impact .

Mechanism of Action

The mechanism of action of methyl chlorodifluoroacetate involves its role as a trifluoromethylating agent. The compound introduces a trifluoromethyl group into target molecules through nucleophilic substitution or addition reactions. The molecular targets include various organic substrates, and the pathways involved typically include the formation of carbon-fluorine bonds, which are highly stable and contribute to the unique properties of the resulting compounds .

Comparison with Similar Compounds

Ethyl Chlorodifluoroacetate (ECDFA)

ECDFA (C₄H₅ClF₂O₂) shares structural similarities with MCDFA but features an ethyl (–OCH₂CH₃) group instead of methyl. This substitution alters reactivity and atmospheric fate:

Kinetic Parameters

| Compound | Arrhenius Expression (cm³/molecule/s) | k(298 K) (×10⁻¹³ cm³/molecule/s) | Eₐ/R (K) |

|---|---|---|---|

| MCDFA | (9.6 ± 5.1) × 10⁻¹² exp(−1363 ± 79/T) | 0.98 ± 0.44 | 1363 ± 79 |

| ECDFA | (64.4 ± 29.7) × 10⁻¹² exp(−1110 ± 68/T) | 15.59 ± 4.43 | 1110 ± 68 |

ECDFA reacts ~16 times faster with Cl atoms at 298 K than MCDFA due to reduced steric hindrance and enhanced H-atom abstraction from the –CH₂– group .

Atmospheric Loss Rates

| Altitude (km) | MCDFA Loss Rate (s⁻¹) | ECDFA Loss Rate (s⁻¹) |

|---|---|---|

| 0 (Sea level) | 9.93 × 10⁻¹⁰ | 1.55 × 10⁻⁸ |

| 10 (Tropopause) | 2.78 × 10⁻¹⁰ | 5.51 × 10⁻⁹ |

ECDFA degrades faster at all altitudes due to higher Cl reactivity .

Degradation Products

| Compound | Major Product (Yield) | Secondary Product (Yield) |

|---|---|---|

| MCDFA | CF₂ClC(O)OC(O)H (34 ± 5%) | CO (26 ± 3%) |

| ECDFA | CF₂ClC(O)OH (86 ± 8%) | CO (34 ± 6%) |

ECDFA predominantly forms chlorodifluoroacetic acid (CDFA) via α-ester rearrangement, while MCDFA generates a mixed anhydride . CDFA is environmentally persistent and linked to aquatic toxicity .

Non-Halogenated Esters (Methyl Acetate, Ethyl Acetate)

Halogenation significantly reduces reactivity with Cl atoms:

| Compound | k(Cl) (×10⁻¹³ cm³/molecule/s) | Reactivity vs. MCDFA/ECDFA |

|---|---|---|

| Methyl acetate (MA) | 220 | ~22× faster than MCDFA |

| Ethyl acetate (EA) | 1760 | ~11× faster than ECDFA |

The –CF₂Cl group in MCDFA/ECDFA exerts a stronger negative inductive effect than –CH₃, slowing H-atom abstraction .

Trifluorinated Esters (e.g., CF₃C(O)OCH₃)

Compared to trifluoromethyl (–CF₃) esters, MCDFA/ECDFA exhibit:

- Higher Reactivity : Cl atoms react faster with –CF₂Cl esters than –CF₃ analogs due to weaker electron withdrawal by –CF₂Cl .

- Distinct Product Pathways : Trifluoroacetic acid (TFA) forms in higher yields from –CF₃ esters, while MCDFA/ECDFA produce CDFA or anhydrides .

Environmental and Atmospheric Implications

- Atmospheric Lifetime : MCDFA and ECDFA have lifetimes of 10–50 days, primarily removed via OH radicals. In Cl-rich environments (e.g., coastal regions), Cl-mediated degradation dominates .

- Toxicity : CDFA, a major degradation product, is hepatotoxic and persists in water systems, raising concerns for aquatic ecosystems .

- Global Warming Potential (GWP): Halogenated esters contribute indirectly to radiative forcing via degradation products like CO, a greenhouse gas .

Biological Activity

Methyl chlorodifluoroacetate (MCDFA), a fluorinated organic compound with the chemical formula CHClFO, is recognized for its diverse applications in organic synthesis and environmental chemistry. This article explores its biological activity, including its interactions, toxicity, and potential applications in various fields.

- Chemical Name : Methyl 2-chloro-2,2-difluoroacetate

- CAS Number : 1514-87-0

- Molecular Weight : 144.5 g/mol

- Purity : Typically >98% in commercial preparations .

Biological Activity Overview

MCDFA exhibits notable biological activities primarily due to its reactive chlorodifluoromethyl group. Its interactions with biological systems can lead to both beneficial applications and potential hazards.

1. Toxicological Profile

MCDFA's toxicity has been a subject of investigation, particularly concerning its effects on human health and the environment. Studies have indicated that:

- Acute Toxicity : MCDFA is classified as harmful if inhaled or ingested, with potential irritant effects on skin and eyes.

- Chronic Exposure : Long-term exposure may result in adverse health effects, including respiratory issues and potential carcinogenic effects due to its halogenated structure .

2. Reactivity and Environmental Impact

MCDFA is known to react rapidly with hydroxyl radicals (OH) in the atmosphere, leading to its degradation and influencing atmospheric chemistry. The rate coefficients for reactions involving MCDFA have been quantified, indicating significant reactivity under ambient conditions:

- The reaction rate with chlorine atoms has been measured as , suggesting a temperature-dependent reactivity profile .

Applications in Organic Synthesis

MCDFA serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to generate difluorocarbene intermediates makes it valuable for:

- Trifluoromethylation Reactions : MCDFA is employed to introduce trifluoromethyl groups into organic molecules, enhancing their biological activity and efficacy.

- Synthesis of Fluorinated Compounds : It acts as a precursor for synthesizing various fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of MCDFA in synthesizing fluorinated derivatives of known drugs, showcasing enhanced potency against specific biological targets. The incorporation of fluorine atoms often improves binding affinity and metabolic stability.

Case Study 2: Environmental Impact Assessment

Research has highlighted the atmospheric degradation pathways of MCDFA, showing that its reaction products include chlorodifluoroacetic acid, which poses environmental concerns due to its persistence and toxicity in aquatic systems .

Data Table: Product Yields from Reactions Involving MCDFA

Q & A

Basic Research Questions

Q. What are the primary atmospheric degradation mechanisms of methyl chlorodifluoroacetate (MCDFA), and how are they experimentally validated?

MCDFA undergoes atmospheric degradation predominantly via reactions with chlorine (Cl) atoms, as photolysis is negligible due to its lack of UV absorption. Experimental validation involves relative rate techniques in a 1080 L photochemical reactor under controlled conditions (287–313 K, synthetic air at 1000 mbar). Reaction progress is monitored via FTIR spectroscopy, with Cl atom concentrations derived from reference compounds (e.g., chloromethane). The dominant pathway is hydrogen abstraction by Cl, forming alkoxy radicals that further react with O₂ to yield products like chlorodifluoroacetic acid (CF₂ClC(O)OH) .

Q. How are reaction kinetics between MCDFA and Cl atoms determined, and what are the key parameters?

Reaction kinetics are measured using relative rate methods. MCDFA and a reference compound (e.g., chloromethane) are exposed to Cl atoms generated via photolysis of Cl₂. Rate coefficients (k) are derived from linear regression of ln([MCDFA]₀/[MCDFA]) versus ln([reference]₀/[reference]). The Arrhenius expressions for MCDFA are:

These parameters account for temperature gradients in the troposphere, with validation against theoretical calculations and prior experimental data .

Q. What experimental setups are recommended for studying Cl-initiated oxidation of MCDFA under controlled laboratory conditions?

Key setups include:

- A 1080 L quartz reactor with UV lamps (e.g., 32 super-actinic fluorescent lamps) to generate Cl atoms.

- In-situ FTIR spectroscopy (4000–700 cm⁻¹) for real-time monitoring of reactants and products.

- Synthetic air at 1000 mbar to simulate tropospheric pressure.

- Temperature control (287–313 K) using cryostats to model altitude-dependent thermal profiles .

Q. What role do Henry’s law constants play in assessing MCDFA’s environmental fate?

MCDFA’s low Henry’s law constant (~10⁻³ M/atm) indicates minimal wet deposition, making gas-phase reactions with Cl or OH radicals the dominant removal mechanisms. This contrasts with higher Henry’s constant compounds (e.g., chlorodifluoroacetic acid), which partition into aqueous phases .

Advanced Research Questions

Q. What are the major products of Cl-initiated MCDFA oxidation, and how are they quantified?

Primary products include chlorodifluoroacetic acid (34 ± 5% yield) and CO (26 ± 3% yield). Product quantification uses FTIR spectral deconvolution and calibration with reference compounds. Alkoxy radicals (CF₂ClC(O)OCH₂O·) undergo ester rearrangement or decompose via C–C bond cleavage. Secondary pathways involve reactions with O₂ to form mixed acid anhydrides (e.g., CF₂ClC(O)OC(O)H), detected via characteristic IR bands (e.g., ~1864 cm⁻¹) .

Q. How do temperature-dependent rate coefficients influence atmospheric lifetime predictions for MCDFA?

Arrhenius parameters (Eₐ/R = 1363 ± 79 K for MCDFA) reveal a slight increase in reactivity with temperature. Tropospheric lifetime calculations integrate altitude-dependent Cl concentrations (0–10 km) and a lapse rate of 6.5 K/km. At sea level (298 K), MCDFA’s loss rate is 9.93 × 10⁻¹⁰ s⁻¹, increasing to 2.78 × 10⁻¹⁰ s⁻¹ near the tropopause. Seasonal and diurnal temperature variations significantly impact regional degradation rates .

Q. What analytical techniques resolve uncertainties in product identification during MCDFA oxidation?

Challenges arise from overlapping IR absorption bands (e.g., ~1819 cm⁻¹ for CF₂ClC(O)OC(O)CH₃). Solutions include:

- Spectral subtraction using reference compounds.

- Isotopic labeling (e.g., ¹³C) to track reaction pathways.

- Quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) to predict vibrational frequencies .

Q. How do computational models reconcile discrepancies between experimental and theoretical rate coefficients?

Density functional theory (DFT) calculations assess transition states for H-abstraction by Cl. For MCDFA, the CF₂Cl group’s electron-withdrawing effect lowers the activation barrier compared to non-fluorinated esters (e.g., methyl acetate). Discrepancies <20% between theoretical and experimental k values validate the use of hybrid functionals (e.g., B3LYP) for kinetic predictions .

Q. What are the implications of MCDFA degradation products on aqueous-phase chemistry and precipitation acidity?

Chlorodifluoroacetic acid (CF₂ClC(O)OH), a stable product, contributes to precipitation acidity and increases bioavailability in aquatic systems. Its formation in marine boundary layers (high Cl concentrations) may enhance toxicity to algae (EC₅₀ ≈ 10 mg/L) and influence photochemical ozone formation .

Q. How do competing reaction pathways (e.g., ester rearrangement vs. decomposition) affect MCDFA’s atmospheric impact assessments?

Branching ratios determine the partitioning between acid/anhydride formation (longer-lived species) and CO release (short-term oxidant effects). For MCDFA, ester rearrangement dominates (34% yield), favoring acid production. Sensitivity analyses in global models (e.g., GEOS-Chem) show that <10% uncertainty in branching ratios alters predicted acid deposition fluxes by ~15% .

Properties

IUPAC Name |

methyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUPLMYXZJKHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061742 | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-87-0 | |

| Record name | Methyl 2-chloro-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.